Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate
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Overview
Description
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate is a chemical compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then converted to the desired ester. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate
- 7H-Pyrrolo[2,3-d]pyrimidin-4-ol
Uniqueness
Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate stands out due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)5-8-7-3-4-11-10(7)13-6-12-8/h3-4,6H,2,5H2,1H3,(H,11,12,13) |
InChI Key |
FKMFGBCMEYPZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C=CNC2=NC=N1 |
Origin of Product |
United States |
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